molecular formula C8H8BrN3 B1447817 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1519398-17-4

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1447817
CAS RN: 1519398-17-4
M. Wt: 226.07 g/mol
InChI Key: OBXKBZNAXGTEPY-UHFFFAOYSA-N
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Description

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the CAS Number: 1519398-17-4 . It has a molecular weight of 226.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of various heterocyclic systems. For instance, it's used in creating indolizines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles. These compounds have potential applications in pharmaceuticals and materials science (Dawood, 2004).

  • Oxidative Cyclization Studies : Research involving oxidative cyclization using N-Chlorosuccinimide (NCS) has led to the efficient synthesis of triazolopyridines, which are important due to their biological activity. These studies contribute to the development of pharmaceuticals (El-Kurdi et al., 2021).

  • Pyridine Ring Rearrangement : Studies on pyridine ring rearrangement have led to the synthesis of new tricyclic heterocyclic systems, expanding the possibilities for creating novel compounds with potential applications in drug development and material science (Paronikyan et al., 2016).

Structural and Physical Properties

  • Crystal and Molecular Structures : Investigations into the crystal and molecular structures of various derivatives of this compound have been conducted. These studies are crucial in understanding the properties of these compounds and their potential applications in material science (Dymińska et al., 2017).

  • X-Ray Diffraction Analysis : X-ray diffraction has been used to determine the structures of various derivatives, which is fundamental in the development of new materials and pharmaceuticals (Wang et al., 2018).

Biological Applications

  • Antibacterial Properties : Some derivatives of this compound exhibit antibacterial properties, indicating potential uses in medical applications (Govori et al., 2009).

  • Insecticidal Activity : Novel triazolopyridine derivatives have shown potential as insecticides, suggesting applications in agriculture and pest control (Qian et al., 2013).

Biochemical Analysis

Biochemical Properties

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s bromine and methyl groups contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, enhancing its stability and efficacy in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. The compound has been shown to alter gene expression by affecting transcription factors and epigenetic modifiers. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. It also affects gene expression by interacting with DNA and RNA, influencing transcription and translation processes. The presence of bromine and methyl groups in the compound enhances its binding affinity and selectivity towards target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods. It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it may cause adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, this compound may influence the production of reactive oxygen species (ROS) and other metabolic byproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The precise localization of this compound determines its interaction with target biomolecules and its overall biochemical impact .

properties

IUPAC Name

8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKBZNAXGTEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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